molecular formula C22H19FN2OS B2972633 (Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-35-9

(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2972633
CAS No.: 476669-35-9
M. Wt: 378.47
InChI Key: JGYLXQHYUZTYGC-AQTBWJFISA-N
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Description

(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a fluorinated acrylonitrile derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and a 4-butoxyphenyl moiety. The Z-configuration of the acrylonitrile backbone influences its molecular geometry, electronic properties, and intermolecular interactions.

Properties

IUPAC Name

(Z)-3-(4-butoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2OS/c1-2-3-12-26-20-10-4-16(5-11-20)13-18(14-24)22-25-21(15-27-22)17-6-8-19(23)9-7-17/h4-11,13,15H,2-3,12H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYLXQHYUZTYGC-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H18FN3SC_{19}H_{18}FN_{3}S. It features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the fluorophenyl and butoxyphenyl groups contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds .

Case Study: Antimicrobial Evaluation

In a study evaluating a series of thiazole derivatives, it was found that compounds exhibited bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating their potential as therapeutic agents for bacterial infections .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Research Findings

A review of aminopyrazole-based compounds indicated that some exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further investigation into their mechanisms of action . Additionally, compounds similar to this compound have demonstrated anti-inflammatory effects that could complement their anticancer activity by reducing tumor-associated inflammation .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been well-documented. Studies have shown that these compounds can modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by excessive inflammation.

The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Such activity is crucial in managing diseases like arthritis and other inflammatory disorders .

Summary of Biological Activities

Activity Mechanism Findings
AntimicrobialInhibition of bacterial growthMIC values as low as 0.22 μg/mL against S. aureus and S. epidermidis
AnticancerInduction of apoptosis; tubulin inhibitionIC50 values in low micromolar range against various cancer cell lines
Anti-inflammatoryModulation of cytokine productionReduction in inflammatory markers observed in vitro

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several acrylonitrile derivatives reported in the literature:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 4-butoxyphenyl, 4-(4-fluorophenyl)thiazol-2-yl C₂₂H₂₀FN₃OS 393.48 (calculated)
(E)-3-((2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile 2-fluorophenylamino, 4-(4-fluorophenyl)thiazol-2-yl C₁₈H₁₂F₂N₄S 354.38
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile 4-ethylphenyl, 4-fluorophenyl C₂₀H₁₅FN₂S 334.40
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile (7b) Benzo[d]thiazol-2-yl, 5-phenylisoxazol-3-yl C₁₉H₁₁N₃OS 329.38

Key Observations :

  • The target compound’s butoxyphenyl group provides enhanced lipophilicity compared to ethyl or phenyl substituents in analogs .

Physical and Spectral Properties

Melting points, solubility, and spectral data vary significantly with substituents:

Compound Name Melting Point (°C) IR (cm⁻¹) Notable Spectral Features
Target Compound Not reported Predicted C≡N stretch ~2200 Expected ¹H NMR signals: δ 7.5–8.0 (fluorophenyl), δ 1.0–1.5 (butoxy CH₂)
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile (7b) 241–243 2220 (C≡N), 1600 (C=N) ¹H NMR: δ 8.2 (thiazole-H), δ 7.5–8.0 (aromatic protons)
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-fluorophenyl)isoxazol-3-yl]acrylonitrile (7c) 228–230 2215 (C≡N), 1595 (C=N) ¹³C NMR: δ 116.5 (C≡N), δ 165.2 (C-F)

Key Observations :

  • The butoxy group in the target compound likely lowers melting points compared to rigid analogs like 7b or 7c due to increased conformational flexibility .
  • Fluorine substituents in the thiazole ring (e.g., 7c) introduce distinct ¹³C NMR shifts (δ ~165 ppm for C-F) .

Comparative Advantages and Limitations

Compound Type Advantages Limitations
Target Compound Enhanced solubility (butoxy group), dual electronic effects (F, C≡N) Lack of reported experimental data
Benzothiazole Derivatives (7b, 7c) High thermal stability, strong fluorescence Limited solubility in nonpolar solvents
Fluorophenyl-Thiazole Analogs Improved electronic properties, bioactivity Potential toxicity from nitro/chloro groups

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